molecular formula C28H27NO4 B11401739 7-benzyl-3-(4-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-benzyl-3-(4-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11401739
M. Wt: 441.5 g/mol
InChI Key: MFJWSCQCKSDRMH-UHFFFAOYSA-N
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Description

7-BENZYL-3-[(4-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound with a unique structure that combines elements of benzyl, methoxyphenyl, and chromeno-oxazinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-3-[(4-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-3-[(4-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions can vary, but they often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

7-BENZYL-3-[(4-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-BENZYL-3-[(4-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-oxazinone derivatives and benzyl-substituted compounds. Examples include:

Uniqueness

What sets 7-BENZYL-3-[(4-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H27NO4

Molecular Weight

441.5 g/mol

IUPAC Name

7-benzyl-3-[(4-methoxyphenyl)methyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C28H27NO4/c1-18-24-14-22-16-29(15-21-9-11-23(31-3)12-10-21)17-32-26(22)19(2)27(24)33-28(30)25(18)13-20-7-5-4-6-8-20/h4-12,14H,13,15-17H2,1-3H3

InChI Key

MFJWSCQCKSDRMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)OC)CC5=CC=CC=C5

Origin of Product

United States

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